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Compound of Interest

4-Chloro-N-
Compound Name: _
cyclopentylbenzylamine

Cat. No.: B185340

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis,
and physicochemical properties of 4-Chloro-N-cyclopentylbenzylamine. It is intended to
serve as a core resource for researchers, scientists, and professionals in drug development
and agrochemical research. This document details experimental protocols for its synthesis,
presents key analytical data in structured tables, and includes visualizations of relevant
chemical pathways and workflows. 4-Chloro-N-cyclopentylbenzylamine, also known as
Pencycuron-PB-amine, is recognized as a principal metabolite of the fungicide Pencycuron,
highlighting its relevance in environmental and toxicological studies.

Molecular Structure and Chemical Properties

4-Chloro-N-cyclopentylbenzylamine is a secondary amine characterized by a 4-chlorobenzyl
group and a cyclopentyl group attached to a nitrogen atom. Its structural details and key
chemical identifiers are summarized below.
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Property Value Source
N-[(4-

IUPAC Name chlorophenyl)methyl]cyclopent [1]
anamine
4-Chloro-N-

cyclopentylbenzylamine, N-(4-
Synonyms _ [1]
chlorobenzyl)cyclopentanamin

e, Pencycuron-PB-amine

CAS Number 66063-15-8 [1]
Molecular Formula C12H16CIN [2]
Molecular Weight 209.72 g/mol [2]
Appearance Colorless liquid [3]

C1CCC(C1)NCC2=CC=C(C=C
SMILES [1]
2)Cl

INChl=1S/C12H16CIN/c13-11-
InChl 7-5-10(6-8-11)9-14-12-3-1-2-4-  [2]
12/h5-8,12,14H,1-4,9H2

Synthesis of 4-Chloro-N-cyclopentylbenzylamine

The primary synthetic route to 4-Chloro-N-cyclopentylbenzylamine is through the reductive
amination of 4-chlorobenzaldehyde with cyclopentylamine. This common and versatile method
involves the formation of an intermediate imine, which is then reduced to the final secondary
amine product.[4][5]

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive
amination.[4][5][6][7]

Materials:

¢ 4-chlorobenzaldehyde

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-N-cyclopentylbenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-N-cyclopentylbenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-N-cyclopentylbenzylamine
https://precision.fda.gov/ginas/app/ui/substances/466fb49f-f53b-45fd-94c7-8983fbf02e70
https://precision.fda.gov/ginas/app/ui/substances/466fb49f-f53b-45fd-94c7-8983fbf02e70
https://www.mdpi.com/1422-8599/2023/1/M1561
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-N-cyclopentylbenzylamine
https://precision.fda.gov/ginas/app/ui/substances/466fb49f-f53b-45fd-94c7-8983fbf02e70
https://www.benchchem.com/product/b185340?utm_src=pdf-body
https://www.benchchem.com/product/b185340?utm_src=pdf-body
https://gctlc.org/reductive-amination-remarkable-experiment-organic-laboratory
https://www.researchgate.net/publication/275247218_Solvent-Free_Reductive_Amination_An_Organic_Chemistry_Experiment
https://gctlc.org/reductive-amination-remarkable-experiment-organic-laboratory
https://www.researchgate.net/publication/275247218_Solvent-Free_Reductive_Amination_An_Organic_Chemistry_Experiment
https://eric.ed.gov/?id=EJ1069032
https://www.semanticscholar.org/paper/Reductive-Amination%3A-A-Remarkable-Experiment-for-Touchette/ecc163d13c675cbf3c5d6882e3d96e238be1d3f6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Cyclopentylamine

Sodium borohydride (NaBHa)

Methanol (or Ethanol)

Dichloromethane (or Ethyl Acetate)

Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Hydrochloric Acid (1 M)

Sodium Bicarbonate (saturated aqueous solution)

Procedure:

In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol.

Add cyclopentylamine (1.1 equivalents) to the solution at room temperature and stir for 1-2
hours to facilitate the formation of the imine intermediate.

Cool the reaction mixture in an ice bath.
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for an additional 3-4 hours.

Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence
ceases.

Remove the methanol under reduced pressure using a rotary evaporator.

Add dichloromethane to the residue and transfer the mixture to a separatory funnel.

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate
and brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

e The crude 4-Chloro-N-cyclopentylbenzylamine can be further purified by column
chromatography on silica gel if necessary.

Synthesis Workflow for 4-Chloro-N-cyclopentylbenzylamine
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A flowchart illustrating the synthesis of 4-Chloro-N-cyclopentylbenzylamine.
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Spectroscopic Data

The structural confirmation of 4-Chloro-N-cyclopentylbenzylamine is achieved through
various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular framework.
1H NMR:

o Aromatic Protons: Signals corresponding to the protons on the 4-chlorophenyl ring.

» Benzyl Protons: A singlet for the two protons of the methylene bridge (-CHz-).

¢ Cyclopentyl Protons: Signals for the methine proton attached to the nitrogen and the
methylene protons of the cyclopentyl ring.

13C NMR:

e The spectrum will show distinct signals for each carbon environment, including the
substituted aromatic carbons, the benzylic carbon, and the carbons of the cyclopentyl ring.[8]
[91[10]
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Carbon Environment Approximate Chemical Shift (ppm)
C=0 (Ketone/Aldehyde) 190-215

C=0 (Acid/Ester/Amide) 160-185

Aromatic/Alkene C 110-160

c=C 65-90

C-O 50-90

C-N 30-60

Alkyl C 5-45

Note: This is a general reference table for 13C
NMR chemical shifts.[9][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule.

e Molecular lon Peak (M+): Expected at m/z 209 (for 35Cl) and 211 (for 3’Cl) with an
approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

» Major Fragments: Common fragmentation pathways for N-benzylamines include cleavage at
the benzylic C-N bond, leading to the formation of a tropylium ion or related fragments, and
fragmentation of the cyclopentyl ring.[12][13][14][15]
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miz Possible Fragment
209/211 [M]*

125/127 [CICeHaCHz]*

84 [CsHoNH]*

69 [CsHe]*

Note: This table represents predicted major

fragments based on typical fragmentation

patterns.[12][15]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm~?)

Vibration

3300-3500 N-H stretch (secondary amine)
3000-3100 Aromatic C-H stretch
2850-2960 Aliphatic C-H stretch
1450-1600 C=C stretch (aromatic ring)
1090-1120 C-N stretch

1015 C-Cl stretch

Biological and Toxicological Context

4-Chloro-N-cyclopentylbenzylamine is a known environmental transformation product of the
fungicide Pencycuron.[16] Pencycuron acts by inhibiting mitosis and cell division in fungi.[17]

As a metabolite, the biological activity and toxicological profile of 4-Chloro-N-

cyclopentylbenzylamine are of significant interest in environmental science and food safety.
Studies have indicated its potential for toxicity in humans and aquatic organisms.[18]
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Metabolic Pathway of Pencycuron

Pencycuron

4-Chloro-N-cyclopentylbenzylamine
(Pencycuron-PB-amine)
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A simplified diagram showing the formation of 4-Chloro-N-cyclopentylbenzylamine from
Pencycuron.

Applications in Research and Development

Given its structural similarity to compounds with known biological activities, 4-Chloro-N-
cyclopentylbenzylamine and its derivatives are of interest in several areas:

o Agrochemical Research: As a metabolite of a known fungicide, it serves as a reference
standard in residue analysis and environmental fate studies.[18] There is also potential for
the development of new fungicidal candidates based on this scaffold.

o Drug Discovery: The N-benzylcyclopentylamine moiety is a feature in various compounds
explored for their pharmacological properties. Further derivatization could lead to the
discovery of novel therapeutic agents.

e Organic Synthesis: It can be used as a building block in the synthesis of more complex
molecules, such as y-lactams.[19]

Conclusion

4-Chloro-N-cyclopentylbenzylamine is a molecule of interest at the intersection of synthetic
chemistry, agrochemical science, and toxicology. This guide provides a foundational
understanding of its structure, synthesis, and properties, intended to facilitate further research
and development in these fields. The detailed protocols and compiled data serve as a practical
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resource for laboratory work, while the contextual information highlights the broader scientific
relevance of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyclopentylbenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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